molecular formula C10H10O3 B038363 methyl (2S,3S)-3-phenyloxirane-2-carboxylate CAS No. 115794-68-8

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B038363
CAS No.: 115794-68-8
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-IUCAKERBSA-N
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Description

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its oxirane (epoxide) ring and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity due to the strained oxirane ring and the ester functional group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of enantiomerically pure products and in studies of stereoselective reactions .

Properties

CAS No.

115794-68-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1

InChI Key

HAFFKTJSQPQAPC-IUCAKERBSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

115794-68-8

Origin of Product

United States

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